Product packaging for NH2-SSK-COOH(Cat. No.:CAS No. 352276-62-1)

NH2-SSK-COOH

Cat. No.: B13916881
CAS No.: 352276-62-1
M. Wt: 320.34 g/mol
InChI Key: OZPDGESCTGGNAD-CIUDSAMLSA-N
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Description

L-Seryl-L-seryl-L-lysine is a synthetic tripeptide composed of two L-Serine residues and one L-Lysine residue. As a building block for more complex peptides, it is of significant interest in biochemical research for studying peptide structure and function. L-Lysine is an essential amino acid critical for protein synthesis, cross-linking of collagen, and calcium absorption . L-Serine is a non-essential amino acid involved in the biosynthesis of purines, pyrimidines, and other amino acids, and is critical for the production of the body's proteins, enzymes, and muscle tissue . The specific sequence of this tripeptide may be investigated for its role in cell signaling, enzyme substrates, or as a precursor in the development of novel bioactive compounds. Researchers can utilize this high-purity compound to explore its potential mechanisms of action and applications in various biological models. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24N4O6 B13916881 NH2-SSK-COOH CAS No. 352276-62-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

352276-62-1

Molecular Formula

C12H24N4O6

Molecular Weight

320.34 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C12H24N4O6/c13-4-2-1-3-8(12(21)22)15-11(20)9(6-18)16-10(19)7(14)5-17/h7-9,17-18H,1-6,13-14H2,(H,15,20)(H,16,19)(H,21,22)/t7-,8-,9-/m0/s1

InChI Key

OZPDGESCTGGNAD-CIUDSAMLSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N

Origin of Product

United States

Synthetic Methodologies for L Seryl L Seryl L Lysine and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) remains a cornerstone for the production of peptides like L-Seryl-L-seryl-L-lysine due to its efficiency and amenability to automation. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Optimization of Coupling Reagents and Reaction Conditions for L-Seryl-L-seryl-L-lysine Elongation

The formation of the peptide bonds between the serine and lysine (B10760008) residues is a critical step that requires careful optimization of coupling reagents to ensure high yields and purity. The choice of coupling reagent directly impacts the reaction's efficiency, the potential for side reactions, and the degree of racemization. researchgate.net For the synthesis of L-Seryl-L-seryl-L-lysine, a variety of coupling reagents can be considered, each with its own set of advantages and disadvantages.

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. researchgate.net Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are effective but can lead to the formation of N-acylurea byproducts. asm.org Uronium and phosphonium salt-based reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are known for their high coupling efficiency and are often preferred for more challenging sequences. researchgate.net The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can help to suppress side reactions and minimize racemization.

Recent advancements have focused on developing more efficient and "greener" coupling reagents. For instance, propylphosphonic anhydride (B1165640) (T3P®) has been shown to facilitate rapid and efficient peptide bond formation with minimal epimerization, generating water-soluble byproducts that are easily removed. mdpi.com The optimization of reaction conditions, such as solvent choice (commonly DMF or NMP), temperature, and reaction time, is crucial for maximizing the yield and purity of the final peptide.

Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, DICCost-effective, widely usedPotential for racemization, formation of insoluble byproducts (DCU)
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, low racemizationHigher cost
Uronium/Aminium Salts HBTU, HATU, TBTUHigh efficiency, fast reaction times, stable intermediatesCan react directly with the amine component if not pre-activated
Immonium Salts BDMP, BEPEffective for sterically hindered amino acidsLess commonly used
Organophosphorus Reagents DEPBT, MPTALow racemization for sensitive amino acidsCan be moisture sensitive
Anhydrides T3P®High efficiency, water-soluble byproducts, low epimerizationRequires careful handling

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis (SolPPS), while often more labor-intensive than SPPS for long peptides, offers advantages in terms of scalability and is a viable method for the production of shorter peptides like L-Seryl-L-seryl-L-lysine. researchgate.net In this approach, the peptide is synthesized in a homogeneous solution, with purification of the intermediate products at each step. researchgate.net

The fundamental principles of protection, coupling, and deprotection are the same as in SPPS. researchgate.net The Boc/Bzl protecting group strategy is often preferred for solution-phase synthesis. researchgate.net The choice of coupling reagent is critical to ensure high yields and minimize side reactions. Reagents like T3P® have been successfully applied to solution-phase synthesis, offering fast reaction times and easy purification due to their water-soluble byproducts. mdpi.com

The main challenge in solution-phase synthesis is the purification of the peptide after each coupling and deprotection step, which can be time-consuming and may lead to product loss. However, for large-scale industrial production of a specific, relatively short peptide, the development of a robust solution-phase process can be more cost-effective than SPPS.

Chemoenzymatic Synthesis of Serine and Lysine-Containing Peptides

Chemoenzymatic peptide synthesis (CEPS) has emerged as a powerful and "green" alternative to purely chemical methods. researchgate.netnih.gov This approach utilizes enzymes, typically proteases or engineered ligases, to catalyze the formation of peptide bonds with high stereoselectivity and under mild, aqueous conditions. nih.govmdpi.com This often circumvents the need for extensive side-chain protection and deprotection steps, reducing waste and the use of toxic chemicals. qyaobio.comnih.gov

Enzymatic Catalysis in Peptide Bond Formation

In chemoenzymatic synthesis, proteases such as papain, trypsin, and α-chymotrypsin, which normally catalyze the hydrolysis of peptide bonds, can be driven in the reverse direction to form peptide bonds under specific conditions. nih.gov This can be achieved through either equilibrium-controlled or kinetically-controlled synthesis. In kinetically controlled synthesis, an activated ester of the acyl donor amino acid is used, and the enzyme catalyzes the transfer of the acyl group to the amino group of the nucleophile. nih.gov This process is practically irreversible and can lead to high yields. frontiersin.org

Serine proteases, like trypsin, exhibit specificity for cleaving peptide bonds following positively charged amino acids such as lysine. wikipedia.orgnih.gov This inherent specificity can be harnessed for the regioselective formation of a peptide bond involving the C-terminus of a lysine residue. Similarly, enzymes can be used to couple amino acids to the N-terminus of a peptide chain. The synthesis of L-Seryl-L-seryl-L-lysine could potentially be achieved by a stepwise enzymatic ligation of the amino acid residues.

Table 3: Enzymes Used in Chemoenzymatic Peptide Synthesis

Enzyme ClassExamplesTypical Acyl DonorKey Characteristics
Serine Proteases Trypsin, α-Chymotrypsin, SubtilisinEsters, AmidesHigh specificity for certain amino acid residues. wikipedia.orgnih.gov
Cysteine Proteases Papain, BromelainEsters, AmidesBroad substrate specificity. qyaobio.comnih.gov
Esterases LipaseEstersCan function in organic solvents. nih.gov
Engineered Ligases Peptiligase, Sortase AEsters, PeptidesHigh efficiency and specificity for ligation. mdpi.comfrontiersin.org

Challenges and Advancements in Enzymatic Synthesis for L-Seryl-L-seryl-L-lysine

Despite its advantages, the chemoenzymatic synthesis of a specific peptide like L-Seryl-L-seryl-L-lysine is not without its challenges. The synthesis of oligopeptides with a defined sequence can be difficult due to a lack of complete control over the enzymatic reaction, which can lead to undesired side products or hydrolysis of the newly formed peptide bond. researchgate.netnih.gov Optimizing reaction conditions such as pH, temperature, and substrate concentrations is crucial and can be time-consuming. nih.gov

Recent advancements in the field are addressing these challenges. The development of engineered enzymes with altered substrate specificities and enhanced ligase activity has broadened the scope of chemoenzymatic synthesis. nih.govfrontiersin.org For example, "subtilisin" variants have been engineered to act as efficient ligases. frontiersin.org The use of novel reaction media, such as frozen aqueous solutions or ionic liquids, can also shift the reaction equilibrium towards synthesis and improve yields. nih.gov The chemoenzymatic polymerization of L-serine ethyl ester has been demonstrated, showcasing the feasibility of forming peptide bonds involving serine without side-group protection. acs.org Furthermore, one-pot chemoenzymatic polymerization of L-lysine has been achieved, highlighting the potential for synthesizing lysine-containing peptides in a more streamlined manner. acs.org These advancements pave the way for the potential development of a robust and sustainable chemoenzymatic route for the synthesis of L-Seryl-L-seryl-L-lysine.

Synthesis of Modified L-Seryl-L-seryl-L-lysine Derivatives

Modification of the core L-Seryl-L-seryl-L-lysine structure is pivotal for developing analogs with tailored properties. Strategies focus on creating dimeric forms, altering the N- and C-termini, and building peptidomimetic scaffolds to achieve enhanced biological function.

Dimeric Forms and Linker Chemistry (e.g., hexamethylenediamide for GSB-106)

Dimerization is a key strategy to enhance the binding affinity and potency of peptides, often by allowing the molecule to engage with two receptor sites simultaneously. jpt.com A prominent example derived from a related dipeptide scaffold is GSB-106, a dimeric molecule designed as a mimetic of the brain-derived neurotrophic factor (BDNF). nih.govactanaturae.ru

The chemical structure of GSB-106 is bis(N-monosuccinyl-L-seryl-L-lysine)hexamethylenediamide. nih.govactanaturae.rumdpi.comnih.gov In this architecture, two identical units of N-monosuccinyl-L-seryl-L-lysine are covalently joined. The linkage is achieved through a hexamethylenediamide linker. This linker is a flexible, six-carbon aliphatic chain that connects the C-terminal lysine residue of each peptide unit via an amide bond. The choice of linker is critical as its length and flexibility determine the spatial orientation of the two peptide motifs, which is essential for optimal interaction with its biological target. rsc.orgacs.orgnih.gov The synthesis involves forming an amide bond between the carboxyl groups of the two peptide monomers and the amine groups of the hexamethylenediamine (B150038) linker.

N-Terminal and C-Terminal Derivatization Strategies

Chemical modification of the N-terminus (the free amino group) and C-terminus (the free carboxyl group) of the peptide is a common strategy to improve stability, alter solubility, and modulate biological activity. pdx.edu

N-Terminal Derivatization: The N-termini of L-Seryl-L-lysine-based peptides are frequently modified or "capped" to prevent enzymatic degradation by aminopeptidases and to introduce specific functional groups. In the case of GSB-106, each L-seryl residue at the N-terminus is acylated with a monosuccinyl group. actanaturae.rumdpi.com This succinylation introduces a terminal carboxylic acid, altering the charge and potentially the binding interactions of the molecule. Other N-terminal modifications have been explored to study structure-activity relationships. For instance, the acetyl analog, bis-(N-acetyl-L-seryl-L-lysine) hexamethylenediamide (GTS-106Ac), was synthesized to investigate the role of the N-acyl radical in the molecule's activity. researchgate.net Another analog, GTS-201, features an N-hexanoyl group on the L-seryl-L-lysine scaffold. nih.gov These modifications can be achieved through standard peptide coupling reactions using the corresponding acylating agent (e.g., succinic anhydride, acetic anhydride). nih.gov

Table 1: Examples of N-Terminal Modifications on L-Seryl-L-lysine Based Dimers
Compound NameN-Terminal Modifying GroupCore Peptide ScaffoldSignificance of Modification
GSB-106MonosuccinylL-Seryl-L-lysineIntroduces a terminal carboxyl group, essential for its activity as a BDNF mimetic. nih.govactanaturae.ru
GTS-106AcAcetylL-Seryl-L-lysineSynthesized to study the influence of the N-acyl group on neuroprotective and antidepressant effects. researchgate.net
GTS-201HexanoylL-Seryl-L-lysineCreated to explore selective activation of specific signaling pathways. nih.gov

C-Terminal Derivatization: The C-terminus of a peptide can also be modified to enhance stability against carboxypeptidases. Common modifications include amidation (converting the C-terminal carboxyl group to an amide) and esterification. google.com In the context of dimeric structures like GSB-106, the C-terminal derivatization is the formation of the amide bond with the hexamethylenediamine linker, which effectively caps (B75204) the C-terminus of each L-seryl-L-lysine monomer. nih.gov For peptides ending in lysine, a specific strategy involves utilizing the lysine's side-chain amine for conjugation, which can be used for immobilization or labeling after the peptide is synthesized. nist.gov

Development of Peptidomimetics based on L-Seryl-L-seryl-L-lysine Scaffold

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.gov The L-Seryl-L-lysine sequence has served as a foundational scaffold for creating peptidomimetics of neurotrophic factors.

GSB-106 is a prime example of a peptidomimetic, specifically designed to replicate the spatial structure of the fourth loop of BDNF. nih.govactanaturae.rumdpi.com By dimerizing the N-succinylated L-seryl-L-lysine dipeptide, researchers created a low-molecular-weight molecule that mimics the biological activity of the much larger BDNF protein. nih.gov Similarly, the analog GTS-201 was created based on the structure of the second loop of BDNF, using the same L-seryl-L-lysine core but with a different N-terminal cap. nih.gov The development of these mimetics allows for the systematic investigation of structure-activity relationships, where modifications to the linker, the N-terminal group, or the peptide sequence itself can be correlated with changes in biological function. researchgate.netnih.gov

Purification and Isolation Techniques Post-Synthesis

Following the chemical synthesis of L-Seryl-L-seryl-L-lysine or its derivatives, a multi-step purification process is required to isolate the target peptide from byproducts, unreacted reagents, and truncated or modified sequences. This process is crucial for obtaining a highly pure product suitable for research.

The standard method for peptide synthesis is Solid-Phase Peptide Synthesis (SPPS). After the peptide chain is assembled, it is cleaved from the solid resin support. The resulting crude mixture contains the desired peptide along with various impurities.

The primary technique for purifying the crude peptide is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This method separates molecules based on their hydrophobicity. The crude peptide mixture is dissolved in an aqueous solvent and loaded onto an HPLC column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of an organic solvent, such as acetonitrile, is then passed through the column. Less hydrophobic impurities elute first, while the more hydrophobic target peptide is retained longer and elutes at a higher concentration of the organic solvent. Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.

For peptides containing basic amino acids like lysine, Ion-Exchange Chromatography (IEX) can also be employed as an effective purification step. diaion.com This technique separates molecules based on their net charge. Since lysine is positively charged at neutral or acidic pH, cation-exchange chromatography is particularly useful. diaion.comresearchgate.net The peptide mixture is loaded onto a column with a negatively charged resin, and elution is typically achieved by increasing the salt concentration or changing the pH of the buffer.

The purity of the final product is assessed using analytical RP-HPLC, and its identity is confirmed by Mass Spectrometry (MS) , which provides an accurate measurement of the peptide's molecular weight.

Table 2: Summary of Post-Synthesis Purification and Isolation Techniques
TechniquePrinciple of SeparationApplication for L-Seryl-L-seryl-lysine Peptides
Reversed-Phase HPLC (RP-HPLC)Separation based on hydrophobicity.The primary and most essential method for purifying the crude peptide from synthesis byproducts.
Ion-Exchange Chromatography (IEX)Separation based on net charge.A useful secondary method, particularly cation-exchange, due to the positive charge of the lysine residue. diaion.comresearchgate.net
Mass Spectrometry (MS)Separation of ions based on mass-to-charge ratio.Used to verify the molecular weight and confirm the identity of the purified peptide.

Structural and Conformational Characterization of L Seryl L Seryl L Lysine

Spectroscopic Analysis of L-Seryl-L-seryl-L-lysine

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of peptides in solution. uu.nl For L-Seryl-L-seryl-L-lysine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to confirm its covalent structure and probe its conformational preferences. hyphadiscovery.com

Initially, 1D ¹H NMR spectra provide information on the chemical environment of all protons in the molecule. Subsequently, 2D experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify proton spin systems within each amino acid residue (serine and lysine). The sequential connectivity of the Ser-Ser-Lys residues is established using Nuclear Overhauser Effect Spectroscopy (NOESY), which detects protons that are close in space, or through heteronuclear experiments like HMBC (Heteronuclear Multiple Bond Correlation) that show correlations between protons and carbons over two to three bonds.

Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate each proton with its directly attached carbon, aiding in the assignment of the carbon backbone and side chains. hyphadiscovery.com The collection of these datasets allows for the near-complete assignment of proton and carbon chemical shifts, which confirms the primary structure. Furthermore, NOESY cross-peak intensities can be translated into distance restraints, and coupling constants from 1D ¹H spectra can provide information on dihedral angles (φ, ψ), which together are used to calculate a model of the peptide's secondary structure in solution.

Table 1: NMR Spectroscopy Techniques for the Analysis of L-Seryl-L-seryl-L-lysine

NMR Experiment Purpose Information Obtained
¹H NMR Provides an overview of all proton environments.Chemical shifts, signal integrals, and coupling constants.
¹³C NMR Provides an overview of all carbon environments.Chemical shifts of backbone and side-chain carbons.
COSY Identifies protons that are coupled (typically through 2-3 bonds).Correlation of adjacent protons within each amino acid residue.
TOCSY Identifies all protons within a given spin system.Grouping of all protons belonging to a single amino acid.
HSQC Correlates protons to their directly attached heteronuclei (e.g., ¹³C).Assignment of backbone and side-chain C-H pairs.
HMBC Correlates protons to heteronuclei over 2-4 bonds.Confirmation of the peptide bond sequence (e.g., Hα of Ser1 to C=O of Ser2).
NOESY Identifies protons that are close in space (< 5 Å).Through-space proximities used to determine 3D conformation.

Circular Dichroism (CD) spectroscopy is a crucial tool for investigating the secondary structure of peptides in solution. sato-gallery.com This technique measures the differential absorption of left and right circularly polarized light by chiral molecules. The peptide bonds in L-Seryl-L-seryl-L-lysine are the primary chromophores in the far-UV region (190-250 nm), and the resulting CD spectrum is highly sensitive to the peptide's conformation.

Short, water-soluble peptides like L-Seryl-L-seryl-L-lysine may not form stable α-helices or β-sheets, but often adopt other ordered structures like β-turns or a polyproline II (PPII) helix, or exist as a disordered random coil. Studies on related homopeptides like triserine (B1365512) and trilysine suggest that they can adopt stable structures in aqueous solutions. nih.gov Specifically, triserine has been shown to adopt a single β-like structure, while trilysine can form a left-handed helix at acidic pD. nih.gov These findings suggest that L-Seryl-L-seryl-L-lysine likely exhibits a defined conformational preference rather than being completely random. The analysis of its CD spectrum would involve identifying characteristic spectral features, such as the position and intensity of positive and negative bands, to estimate the populations of different secondary structure elements. sato-gallery.com

Table 2: Characteristic Far-UV CD Signals for Peptide Secondary Structures

Secondary Structure Positive Band (Maximum) Negative Band (Minimum)
α-Helix ~192 nm~208 nm, ~222 nm
β-Sheet ~195-200 nm~215-220 nm
β-Turn Varies by turn typeVaries by turn type
Polyproline II (PPII) Helix ~228 nm~206 nm
Random Coil ~212 nm~198 nm

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about a peptide's secondary structure and the local environment of its functional groups. nih.gov Both methods probe the vibrational modes of the peptide backbone, particularly the amide I, II, and III bands, which are sensitive to conformation. sgu.ru

The amide I band (1600–1700 cm⁻¹), arising mainly from the C=O stretching vibration, is particularly useful for secondary structure determination. mdpi.com The amide II band (1480–1580 cm⁻¹) results from a coupling of the N-H in-plane bending and C-N stretching vibrations. The amide III band (1230–1320 cm⁻¹) is also a complex mix of vibrations. mdpi.com The precise frequencies of these bands shift depending on the hydrogen-bonding pattern, which is dictated by the peptide's conformation (e.g., β-sheet, helix, or random coil). researchgate.netacs.org Studies on similar tripeptides have successfully used the intensity ratios of amide I bands in IR and Raman spectra to determine the dihedral angles between peptide groups. nih.gov

Table 3: Typical Amide I and Amide III Band Positions in Raman Spectra for Different Secondary Structures

Secondary Structure Amide I Band (cm⁻¹) Amide III Band (cm⁻¹)
α-Helix 1645–16571260–1320
β-Sheet 1665–16801230–1240
Random Coil 1658–16651240–1260
β-Turn 1660–16951220–1300
Source: Adapted from data found in related studies. mdpi.com

Mass Spectrometry for Molecular Weight and Sequence Verification

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of peptides, providing precise molecular weight determination and sequence verification.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive method for determining the molecular weight of peptides. plos.org In this technique, the peptide is co-crystallized with a UV-absorbing matrix. A laser pulse desorbs and ionizes the matrix and analyte molecules, primarily forming singly charged ions (e.g., [M+H]⁺). uab.edu The mass-to-charge ratio (m/z) is then determined by measuring the time it takes for the ion to travel through a flight tube to the detector.

For L-Seryl-L-seryl-L-lysine (C₁₂H₂₄N₄O₆), MALDI-TOF MS would be used to confirm its molecular mass. The high mass accuracy of modern TOF analyzers allows for the verification that the correct amino acids have been incorporated and that no modifications or deletions have occurred during synthesis. nih.gov

Table 4: Theoretical Molecular Weight of L-Seryl-L-seryl-L-lysine

Mass Type Value (Da) Formula
Monoisotopic Mass 320.1699C₁₂H₂₄N₄O₆
Average Mass 320.3396C₁₂H₂₄N₄O₆

Electrospray Ionization (ESI) is another soft ionization technique that is particularly well-suited for analyzing peptides directly from solution, often coupled with liquid chromatography (LC). chromatographyonline.com ESI typically generates multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺), which allows for the analysis of large molecules on mass spectrometers with a limited m/z range. uab.edu

The primary advantage of ESI-MS for peptide characterization is its compatibility with tandem mass spectrometry (MS/MS) for sequence verification. uab.edunih.gov In an MS/MS experiment, a specific precursor ion of L-Seryl-L-seryl-L-lysine (e.g., the [M+H]⁺ ion) is selected and fragmented, typically through collision-induced dissociation (CID). The fragmentation occurs predictably along the peptide backbone, generating a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide and unambiguous confirmation of its Ser-Ser-Lys structure. uab.edu

Table 5: Theoretical m/z of a- and b-type Product Ions for L-Seryl-L-seryl-L-lysine ([M+H]⁺)

Residue a-ion b-ion y-ion Residue
Ser¹ 60.044688.0395321.1775Lys³
Ser² 147.0766175.0715234.1455Ser²
Lys³ 275.1715303.1664147.0766Ser¹
Values calculated for monoisotopic masses of singly charged fragment ions.

X-ray Crystallography and Electron Microscopy for Three-Dimensional Structure Determination

The precise three-dimensional arrangement of atoms in a peptide like L-Seryl-L-seryl-L-lysine is crucial for its function and interactions. The primary methods for determining such structures at atomic or near-atomic resolution are X-ray crystallography and, increasingly, cryogenic electron microscopy (cryo-EM).

X-ray Crystallography has been the gold standard for determining the structure of small molecules and proteins for decades. The process involves crystallizing the peptide and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic coordinates can be determined. For instance, the crystal structures of 19 of the 20 common proteinogenic amino acids have been determined, with L-lysine being the last to be solved using powder X-ray diffraction due to its propensity to form a hydrate. upf.eduresearchgate.net Similarly, crystal structures of enzymes like seryl-tRNA synthetase, often in complex with substrates or analogues, have been solved at high resolution, providing insights into how serine is recognized and activated. tandfonline.comresearchgate.net However, no published crystal structure currently exists for the tripeptide L-Seryl-L-seryl-L-lysine.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for structural biology, particularly for large complexes or molecules that are difficult to crystallize. nih.gov The sample is flash-frozen in a thin layer of amorphous ice, preserving its native hydrated state, and then imaged with an electron microscope. nih.gov This method has successfully been used to determine the structure of peptide nanofibers and large enzyme complexes like ERAP1, revealing its conformational states in solution. nih.govnih.gov For a small molecule like a tripeptide, cryo-EM would typically be used if it formed larger, ordered assemblies. As with crystallography, there is no available cryo-EM data for L-Seryl-L-seryl-L-lysine.

Without experimental data, the three-dimensional structure can be predicted using computational modeling. Such models would be based on the known geometries of the peptide backbone and the preferred rotamers of the serine and lysine (B10760008) side chains.

Investigating Isomerism and Conformational Dynamics

The biological function of a peptide is dictated by its three-dimensional shape, which is not static. Peptides in solution exist as an ensemble of interconverting conformations. The study of this dynamic behavior, including isomerism, is key to understanding their activity.

The peptide bond, which links the amino acids, is a partial double bond and is therefore planar. This planarity results in two possible orientations: the trans conformation, where the Cα atoms of adjacent residues are on opposite sides of the peptide bond, and the cis conformation, where they are on the same side.

For most peptide bonds (not involving proline), the trans conformation is sterically favored by a significant margin. researchgate.net The energy barrier for interconversion between the two forms is high, making the process slow. rug.nl While cis peptide bonds are rare for non-proline residues, they can occur and have significant structural and functional consequences. For example, a Ser-(cis)Ser-Lys catalytic triad (B1167595) has been identified in the enzyme malonamidase E2, where the cis conformation of the central serine is crucial for its catalytic mechanism. portlandpress.comniscpr.res.in The presence of specific side chains and local environmental factors, such as pH or binding to other molecules, can influence the equilibrium between the cis and trans isomers. rug.nl For L-Seryl-L-seryl-L-lysine, both peptide bonds are expected to strongly favor the trans conformation under normal conditions.

The conformational freedom of the peptide backbone is constrained by the physicochemical properties of the amino acid side chains. In L-Seryl-L-seryl-L-lysine, the two polar, uncharged serine residues and the one positively charged lysine residue dictate its conformational preferences.

Serine Side Chain: The serine side chain (-CH₂OH) is small and contains a hydroxyl group. This group can act as both a hydrogen bond donor and acceptor. This allows it to form hydrogen bonds with:

The peptide backbone (intramolecularly)

Water molecules (solvent interactions)

Other polar side chains

These interactions can stabilize specific secondary structures, such as α-helices or turns. pnas.org In peptides, serine residues can have a subtle but significant influence on conformation. uni.lu For example, phosphorylation of a serine residue can dramatically alter local conformation and interactions, often stabilizing helical structures through interactions with nearby charged residues. pnas.org

Lysine Side Chain: The lysine side chain is a long, flexible butylammonium (B8472290) group (-(CH₂)₄-NH₃⁺). At physiological pH, it is positively charged. This side chain can participate in:

Electrostatic Interactions: The positive charge allows it to form salt bridges with negatively charged residues (like aspartate or glutamate) or interact favorably with the partial negative charges on backbone carbonyls.

Hydrogen Bonding: The terminal amino group can act as a hydrogen bond donor.

Hydrophobic Interactions: The four-carbon methylene (B1212753) chain has hydrophobic character.

The flexibility of the lysine side chain allows it to adopt various conformations to optimize these interactions. Studies on peptides containing both lysine and serine have shown that interactions between their side chains, such as a salt bridge between a positively charged lysine and a negatively charged phosphoserine, can be exceptionally strong and stabilizing for helical structures. In L-Seryl-L-seryl-L-lysine, the lysine side chain's positive charge and hydrogen bonding capacity, along with the hydrogen bonding potential of the two serine residues, would significantly influence the peptide's conformational ensemble in solution, likely leading to a preference for folded or turn-like structures that maximize these intramolecular interactions.

Data Tables

Table 1: Physicochemical Properties of Constituent Amino Acids

PropertyL-SerineL-Lysine
Formula C₃H₇NO₃C₆H₁₄N₂O₂
Molecular Weight 105.09 g/mol 146.19 g/mol
Side Chain -CH₂OH-(CH₂)₄NH₂
Side Chain Polarity Polar, UnchargedBasic, Positively Charged
Side Chain pKa ~13 (hydroxyl)~10.5 (ε-amino)
Isoelectric Point (pI) 5.689.74

Table 2: Potential Side Chain Interactions in L-Seryl-L-seryl-L-lysine

Interacting GroupsType of InteractionPotential Impact on Conformation
Ser (OH) ↔ Ser (OH)Hydrogen BondCan stabilize local turn or extended structures.
Ser (OH) ↔ Lys (NH₃⁺)Hydrogen Bond / ElectrostaticContributes to folding by bringing the side chains into proximity.
Ser (OH) ↔ Peptide Backbone (C=O, N-H)Hydrogen BondStabilizes local secondary structures like turns or helices.
Lys (NH₃⁺) ↔ Peptide Backbone (C=O)Hydrogen Bond / ElectrostaticCan anchor the lysine side chain, restricting its conformation.
Lys (CH₂)₄ ↔ Peptide Backbone/Other Side Chainsvan der Waals / HydrophobicWeaker interactions that contribute to the overall conformational stability.

Biochemical Roles and Molecular Mechanisms of L Seryl L Lysine Derivatives

Peptide-Receptor Interactions and Signal Transduction Pathways

The biological effects of L-Seryl-L-seryl-L-lysine derivatives, particularly GSB-106, are initiated by their interaction with cell surface receptors, which triggers a cascade of intracellular events.

GSB-106 has been identified as an agonist for the Tropomyosin receptor kinase B (TrkB), the primary receptor for BDNF. researchgate.netbohrium.com Studies utilizing surface plasmon resonance have shown that GSB-106 interacts with the TrkB receptor. bohrium.com This binding event activates the receptor, leading to its autophosphorylation on specific tyrosine residues within its intracellular domain. nih.govswolverine.com

Chronic administration of GSB-106 has been shown to induce TrkB activation, as evidenced by the phosphorylation of the neurotrophin receptor at specific sites. nih.gov In studies involving models of chronic stress, GSB-106 treatment led to increased phosphorylation of TrkB at the Tyr816 site in both the prefrontal cortex and the hippocampus. nih.govresearchgate.net Furthermore, an increase in phosphorylation at the Tyr706/707 site was observed in the prefrontal cortex. nih.govresearchgate.net This phosphorylation is a critical step, as it creates docking sites for various intracellular signaling proteins, thereby initiating downstream signaling cascades.

Following TrkB receptor phosphorylation induced by GSB-106, several key intracellular signaling pathways are activated. The most prominently documented are the Phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) and the Mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathways. nih.govpharmacokinetica.runih.govresearchgate.net In addition to these, the Phospholipase C-gamma (PLCγ) pathway is also engaged. researchgate.netnih.govacadempharm.ruresearchgate.net

The activation of these pathways has been confirmed in various in vitro studies. For instance, in human SH-SY5Y neuroblastoma cells, GSB-106 treatment triggers the phosphorylation of both ERK and AKT, confirming the engagement of these cascades. swolverine.comresearchgate.net The activation of all three major TrkB-associated signaling pathways (PI3K/AKT, MAPK/ERK, and PLCγ) by GSB-106 mirrors the action of the full-length BDNF protein. researchgate.netacadempharm.ru The PI3K-Akt signaling pathway is widely associated with cell survival by inhibiting pro-apoptotic proteins. plos.org

Table 1: Signaling Pathways Activated by GSB-106
Signaling PathwayKey Proteins ActivatedReference
PI3K/AKTAkt nih.govnih.govresearchgate.net
MAPK/ERKErk nih.govnih.govresearchgate.net
PLCγPLCγ researchgate.netacadempharm.ruresearchgate.net

The activation of the PI3K/AKT and MAPK/ERK signaling cascades by GSB-106 leads to a variety of significant downstream cellular responses. A primary effect is the promotion of cell survival and neuroprotection. pharmacokinetica.ruswolverine.com GSB-106 has been shown to protect neuronal-like cells from apoptosis (programmed cell death) induced by serum deprivation. nih.govresearchgate.net This pro-survival mechanism involves the inactivation of the pro-apoptotic BAD protein and the suppression of caspases 9 and 3/7, which are key executioner enzymes in the apoptotic pathway. nih.govresearchgate.net

Furthermore, these signaling pathways are crucial for controlling synaptic plasticity, which is the biological process underlying learning and memory. swolverine.com By activating TrkB signaling, GSB-106 can support the mechanisms of long-term potentiation (LTP). swolverine.complos.org The compound has also been found to restore impaired neurogenesis and synaptogenesis in experimental models, further highlighting its role in neuro-regenerative processes. pharmacokinetica.ru

Enzymatic Modulation and Catalytic Activity

Beyond receptor-mediated signaling, the constituent amino acids of L-Seryl-L-seryl-L-lysine suggest potential interactions with various enzyme systems.

Peptidases are enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. nih.govgoogle.com The specificity of a peptidase is determined by the amino acid residues adjacent to the scissile bond. nih.gov The tripeptide L-Seryl-L-seryl-L-lysine, by its nature as a peptide, is a potential substrate for various peptidases. Certain classes of peptidases, such as lysyl endopeptidases, show a strong preference for cleaving peptide bonds at the carboxyl side of lysine (B10760008) residues. nih.gov Therefore, it is biochemically plausible that L-Seryl-L-seryl-L-lysine could be hydrolyzed by such enzymes, breaking it down into smaller peptides or its constituent amino acids. However, specific studies detailing the enzymatic cleavage of this particular tripeptide are not prominent in the existing literature.

The amino acid L-lysine, a component of the tripeptide, is known to participate in the regulation of enzyme activity. acs.org A notable example is its role in the feedback inhibition of homocitrate synthase, the first enzyme in the α-aminoadipate pathway of lysine biosynthesis in fungi. nih.gov This regulation helps control the metabolic flux through the pathway. nih.gov Lysine has also been shown to inhibit the activation of the first component of the complement system, C1, indicating a role in modulating immune responses. nih.gov

Furthermore, synthetic derivatives of L-lysine have been developed to act as potent enzyme inhibitors. For example, specific L-lysine derivatives have been synthesized to show high inhibitory activity against angiotensin-converting enzyme (ACE), a key enzyme in the regulation of blood pressure. researchgate.net While the primary characterized mechanism of the BDNF mimetic GSB-106 is the activation of the TrkB receptor kinase, the potential for the core L-Seryl-L-seryl-L-lysine structure or other analogs to directly inhibit or activate different classes of enzymes remains an area for further investigation.

Role of Lysine Residue in Enzymatic Mechanisms (e.g., radical-mediated rearrangements, general base catalysis)

The side chain of lysine, with its terminal ε-amino group, is a versatile functional group in the active sites of numerous enzymes. It participates in catalysis through several mechanisms, most notably as a nucleophile, a general base, and as a key player in radical-mediated rearrangements. wikipedia.org

Radical-Mediated Rearrangements: A prominent example of lysine's role in radical chemistry is observed in the reactions catalyzed by aminomutases, such as Lysine 2,3-aminomutase (LAM). wikipedia.org These enzymes facilitate the interconversion of amino acids like L-lysine to L-β-lysine through a complex radical mechanism. nih.govresearchgate.net The process is initiated by a radical S-adenosylmethionine (SAM) enzyme, which generates a 5'-deoxyadenosyl radical. wikipedia.org This radical abstracts a hydrogen atom from the substrate, initiating the rearrangement. nih.govresearchgate.net The reaction proceeds through an aziridinyl radical intermediate, which is stabilized by the π-system of the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor bound to the enzyme. wikipedia.orgchemeurope.com Electron paramagnetic resonance (EPR) spectroscopy has been instrumental in characterizing these transient radical intermediates, confirming the involvement of lysine-based radicals in the catalytic cycle. nih.govnih.gov

General Base Catalysis: The ε-amino group of a lysine residue, which is typically protonated at physiological pH, can be deprotonated within the specific microenvironment of an enzyme's active site to function as a general base. wikipedia.orgnih.gov In this role, it can accept a proton from a substrate or a water molecule, activating it for a subsequent reaction. The catalytic potency of lysine in this context is often enhanced through strong electrostatic coupling with other nearby residues, such as tyrosine or cysteine. digitellinc.com A clear example is seen in leucine (B10760876) dehydrogenase, where site-directed mutagenesis of Lys-80 demonstrated its crucial role as a general base. nih.gov Mutation of this residue leads to a significant reduction in enzymatic activity, confirming its direct participation in the catalytic step by assisting the nucleophilic attack of a water molecule. nih.gov The pKa of the lysine side chain can be significantly perturbed within the active site, allowing it to be an effective proton acceptor. fiveable.meyoutube.com

Table 1: Role of Lysine Residues in Enzymatic Mechanisms

Interactions with Nucleic Acids and Lipids

The positively charged nature of the lysine side chain at neutral pH dictates its significant role in mediating interactions with negatively charged macromolecules like nucleic acids and lipid membranes. mdpi.comnih.gov

Peptide-DNA/RNA Interactions and their Functional Implications

Peptides rich in lysine residues interact strongly with the negatively charged phosphate backbones of DNA and RNA. mdpi.com This interaction is primarily electrostatic and is fundamental to many biological processes.

Peptide-DNA Interactions: Lysine-rich proteins, such as histones, utilize these interactions to bind to DNA, facilitating the compaction of the genome within the nucleus. mdpi.com Synthetic lysine-containing peptides have been shown to induce DNA condensation, a process that is crucial for gene packaging. acs.org The charge density of the polypeptide is a critical parameter; when it matches that of DNA, the peptide's conformation is often maintained upon binding. nih.gov Specific arrangements, such as peptides with alternating lysine residues, can exhibit preferential binding to non-canonical DNA structures like Z-DNA, suggesting a role in regulating DNA conformation. nih.gov Furthermore, the close proximity of lysine's amino group to DNA bases can lead to the formation of DNA-protein cross-links, particularly when DNA is damaged. researchgate.net

Peptide-RNA Interactions: Lysine residues are also abundant in RNA-binding proteins. nih.gov Lysine-rich polypeptides can drive a process known as liquid-liquid phase separation, or coacervation, when mixed with RNA. nih.govnih.gov This results in the formation of dynamic, liquid-like droplets known as protein/RNA granules, which are implicated in various cellular functions, including RNA storage and metabolism. nih.gov The strength and dynamics of these interactions can be modulated by post-translational modifications, such as the acetylation of lysine, which neutralizes its positive charge and can reverse the phase separation process. nih.govnih.gov

Table 2: Interactions of Lysine-Containing Peptides with Nucleic Acids

Membrane Association and Permeation Mechanisms

Clusters of positively charged lysine residues are frequently found in peripheral membrane proteins, where they mediate binding to the anionic surfaces of lipid bilayers. nih.gov This electrostatic interaction is a primary driver for the association of many peptides and proteins with cellular membranes. wikipedia.org

Using poly-L-lysine (pLK) as a model system, studies have shown that these interactions can lead to significant changes in membrane properties. nih.gov When pLK binds to vesicles containing negatively charged phospholipids (B1166683) like dioleoylphosphatidylserine (DOPS), it can enhance membrane permeability and even lead to the lysis or disruption of the vesicle. nih.gov This effect is influenced by the lipid composition of the membrane; for instance, the presence of cholesterol can enhance the disruptive effect on negatively charged vesicles but decrease it on neutral vesicles. nih.gov The mechanism involves the initial electrostatic binding of the lysine-rich peptide to the membrane surface, which can then lead to structural perturbations, the formation of pores, or other defects that compromise the bilayer's integrity. nih.govnih.gov This membrane-disrupting ability is the basis for the antimicrobial activity of many lysine-rich peptides, which can selectively target and permeabilize bacterial membranes. irb.hrmdpi.com

Table 3: Interactions of Lysine-Containing Peptides with Lipid Membranes

Contributions to Cell Wall and Structural Biology in Microorganisms

Lysine plays an indispensable structural role in the cell walls of many bacteria, particularly Gram-positive species. wikipedia.orgnih.gov The bacterial cell wall is primarily composed of peptidoglycan, a massive polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars cross-linked by short peptide chains. oregonstate.educationnih.gov

In the majority of Gram-positive bacteria, L-lysine is the third amino acid in the pentapeptide stem that extends from the NAM sugar unit. oregonstate.educationnih.gov The ε-amino group of this lysine residue forms a peptide bond with the D-alanine at the fourth position of an adjacent peptide stem, creating the cross-links that give the cell wall its strength and rigidity. oregonstate.education This cross-linking is essential for maintaining cell shape and resisting osmotic pressure. wikipedia.org

In contrast, most Gram-negative bacteria utilize a lysine derivative, meso-diaminopimelic acid (m-DAP), in this third position. nih.govresearchgate.net The biosynthetic pathway that produces lysine and m-DAP is absent in humans, making the enzymes in this pathway attractive targets for the development of new antibiotics. nih.gov Inhibiting this pathway prevents the synthesis of a critical cell wall component, leading to cell lysis and bacterial death. nih.gov The specificity of enzymes like MurE ligase, which incorporates lysine into the peptidoglycan precursor, is crucial for maintaining the structural integrity of the cell wall. nih.gov

Table 4: Role of Lysine in Microbial Cell Wall Structure

Analytical Methodologies for L Seryl L Seryl L Lysine Quantification and Detection

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. libretexts.orglibretexts.org For a peptide such as L-Seryl-L-seryl-L-lysine, chromatographic methods are essential for isolating it from complex matrices and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used method for peptide separation and quantification. researchgate.net The technique separates compounds based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase. libretexts.orglibretexts.org For L-Seryl-L-seryl-L-lysine, which consists of polar amino acids, reversed-phase HPLC (RP-HPLC) is a common approach, where a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile. rsc.org

UV Detection: Direct detection of L-Seryl-L-seryl-L-lysine using a UV detector can be challenging. The peptide lacks aromatic amino acid residues (like Tryptophan, Tyrosine, or Phenylalanine), which absorb strongly at 280 nm. merckmillipore.com Therefore, detection must rely on the absorbance of the peptide bonds themselves in the far-UV region, typically around 205-220 nm. thermofisher.com While this method offers enhanced sensitivity compared to 280 nm for peptides without aromatic residues, it is also more susceptible to interference from other components that absorb at these low wavelengths. thermofisher.com A method for underivatized amino acids has been developed using HPLC-UV at 225 nm, which could be adapted for short peptides. nih.gov

Fluorescence Detection: To enhance sensitivity and selectivity, pre-column or post-column derivatization with a fluorescent tag is often employed. shimadzu.com Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), o-phthalaldehyde (B127526) (OPA), or dansyl chloride react with the primary amine groups in the peptide (the N-terminus and the lysine (B10760008) side chain) to yield a highly fluorescent product. nih.govrsc.org This allows for detection at femtomole levels. rsc.org Fluorescence detection is generally more sensitive and selective than UV detection. shimadzu.com For instance, studies have shown that fluorescence detection can be approximately 200 times more sensitive than UV detection for amino acids, a principle that extends to peptides. shimadzu.com

Table 1: Typical HPLC Parameters for Tripeptide Analysis.
ParameterTypical Condition for UV DetectionTypical Condition for Fluorescence Detection
ColumnReversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm)Reversed-Phase C18 (e.g., 10 cm × 4.6 mm, 2.7 µm)
Mobile PhaseGradient of Acetonitrile and Water with an additive like Formic Acid or Phosphate (B84403) Buffer nih.govsciex.comGradient of Acetonitrile and Water with an additive like Acetic Acid or Ammonium Acetate rsc.orgresearchgate.net
Detection Wavelength205-225 nm (Peptide Bond) thermofisher.comnih.govDepends on derivatizing agent (e.g., Ex/Em = 370/480 nm for some pyrazoline derivatives) rsc.org
DerivatizationNone (direct detection)Pre-column derivatization with agents like OPA, Dansyl Chloride, or AQC nih.govrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for peptide quantification. nih.gov It is renowned for its high sensitivity and specificity. Following chromatographic separation, the peptide is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In a tandem mass spectrometer (MS/MS), the parent ion corresponding to L-Seryl-L-seryl-L-lysine is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly unlikely that an interfering compound will have both the same parent mass and produce the same fragment ions. atlasofscience.org

This technique can achieve very low limits of quantification, often in the femtogram (fg) to picogram (pg) range per microliter. sciex.com For example, a method for the tripeptide Val-Tyr-Val achieved a lower limit of quantification (LLOQ) of 2.5 fg/µL. sciex.com A similar level of sensitivity would be expected for L-Seryl-L-seryl-L-lysine. The high selectivity of LC-MS/MS minimizes the need for extensive sample cleanup and can resolve the peptide from closely related impurities or complex matrix components. nih.gov

Table 2: Potential LC-MS/MS Parameters for L-Seryl-L-seryl-L-lysine Analysis.
ParameterDescription
Ionization ModePositive Electrospray Ionization (ESI+) is typical for peptides.
Parent Ion (Q1)The calculated monoisotopic mass of [M+H]⁺ for L-Seryl-L-seryl-L-lysine (C₁₂H₂₅N₅O₆) is approximately 348.18 m/z.
Potential Fragment Ions (Q3)Fragmentation typically occurs at the peptide bonds, leading to predictable b- and y-type ions. Monitoring multiple transitions enhances specificity.
Limit of QuantificationExpected to be in the low pg/µL to fg/µL range, providing ultra-high sensitivity. sciex.com

Ion-exchange chromatography (IEC) is a cornerstone technique for amino acid analysis. ijpjournal.comnih.gov While it can be used to purify peptides, its primary role in the context of L-Seryl-L-seryl-L-lysine quantification is often to verify the amino acid composition and purity of a synthesized or isolated peptide. nih.govnih.gov

The process involves first hydrolyzing the peptide into its constituent amino acids (two serine residues and one lysine residue) by heating with strong acid (e.g., 6 M HCl). libretexts.orgnih.gov The resulting amino acid mixture is then separated on an ion-exchange column. The separation is based on the charge properties of the amino acids, which are influenced by the pH of the mobile phase. nih.gov After separation, the amino acids are typically derivatized post-column with a reagent like ninhydrin, which produces a colored compound that can be detected spectrophotometrically. libretexts.orgnih.gov By comparing the retention times and peak areas to those of known amino acid standards, the identity and molar ratios of the amino acids in the original peptide can be determined, confirming its composition. ijpjournal.com This method is highly accurate and reliable for determining peptide quantity and composition. nih.govnih.gov

Spectroscopic Quantification Methods

Spectroscopic methods measure the interaction of electromagnetic radiation with the peptide to determine its concentration. These methods are often faster than chromatographic techniques but may be less specific.

UV-Vis spectrophotometry is a simple and direct method for quantifying peptides in solution based on the Beer-Lambert law. formulationbio.com As mentioned for HPLC-UV detection, L-Seryl-L-seryl-L-lysine lacks aromatic side chains, precluding the common measurement at 280 nm. merckmillipore.com However, quantification is possible by measuring the absorbance in the far-UV range (190-220 nm), where the peptide backbone absorbs light. thermofisher.com This approach has the advantage of being less dependent on the amino acid composition than A280 measurements and is generally more sensitive. thermofisher.com However, it is highly sensitive to interfering substances commonly found in buffers and other solutions, requiring the use of appropriate blanks and pure samples. thermofisher.com

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance in a sample without the need for identical reference standards or calibration curves. resolvemass.cabruker.com The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. bwise.kr

For L-Seryl-L-seryl-L-lysine, a ¹H qNMR spectrum would be acquired in a suitable deuterated solvent. Specific, well-resolved proton signals from the serine or lysine residues would be integrated. The concentration of the peptide is then calculated by comparing the integral of its signal to the integral of a known amount of an internal standard (a certified reference material) added to the sample. nih.gov qNMR is highly accurate and precise, non-destructive, and provides structural information simultaneously with quantification. resolvemass.caresolvemass.ca While its sensitivity is lower than that of mass spectrometry, it is an excellent tool for purity assessment and the accurate concentration determination of pure substances. bwise.krnih.gov For complex mixtures, peak overlap can be a challenge, but for a purified peptide sample, qNMR provides a robust and reliable quantification method. bwise.kr

Electrophoretic Techniques for L-Seryl-L-seryl-L-lysine Quantification and Detection

Electrophoretic techniques separate molecules based on their charge, size, and shape in an electric field. These methods are valuable for the analysis of peptides like L-Seryl-L-seryl-L-lysine, offering insights into purity, molecular weight, and interactions.

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes narrow-bore capillaries and offers short analysis times with minimal sample consumption. yorku.ca It is a powerful tool for analyzing tripeptides, capable of determining fundamental molecular parameters such as electrophoretic mobility as a function of pH and ionic strength. nih.gov

The separation in CE is based on the differential migration of analytes in an electrolyte-filled capillary under the influence of a high-voltage electric field. For a tripeptide such as L-Seryl-L-seryl-L-lysine, its net charge will be significantly influenced by the pH of the background electrolyte due to its two serine residues and one lysine residue.

Studies on similar tripeptides have demonstrated the utility of CE in various applications. For instance, CE has been used to investigate the degradation of aspartyl tripeptides, successfully separating degradation products arising from isomerization and enantiomerization. nih.gov The addition of cyclodextrins to the background electrolyte can further enhance the resolution of co-migrating compounds. nih.gov Furthermore, CE has been employed to study the interaction between tripeptides and proteins, as demonstrated by the retarded migration of a tripeptide amide in the presence of the HIV-1 p24 protein. researchgate.net

The development of CE methods for peptide analysis often involves optimizing parameters such as buffer pH, concentration, and the use of additives. For example, in the chiral separation of amino acids, a copper(II)-L-lysine complex has been used as a selector, with the buffer pH being a critical factor for controlling the separation. nih.gov

Table 1: Representative Capillary Electrophoresis Parameters for Tripeptide Analysis

ParameterTypical ConditionsRationale
Capillary Fused-silica, 50-75 µm i.d., 30-60 cm lengthProvides high surface area-to-volume ratio for efficient heat dissipation.
Background Electrolyte Phosphate or borate (B1201080) buffersControls pH and conductivity, influencing peptide charge and migration.
pH 2.5 - 10Affects the ionization state of the peptide's amino and carboxyl groups, and the side chain of lysine, thus altering electrophoretic mobility. nih.govnih.gov
Voltage 10-30 kVDrives the electrophoretic and electroosmotic flow.
Detection UV absorbance (e.g., 200-214 nm)Peptide bonds absorb UV light, allowing for quantification.
Additives Cyclodextrins, organic solventsCan improve resolution by interacting with the analytes. nih.govsigmaaldrich.com

Gel Electrophoresis for Peptide Analysis

Gel electrophoresis is a standard technique for separating macromolecules like proteins and peptides based on their size. While commonly used for larger proteins, specific gel systems are adapted for the analysis of smaller peptides. nih.gov

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used method where proteins are denatured and coated with the anionic detergent SDS, imparting a uniform negative charge. springernature.com This allows separation primarily based on molecular weight as the molecules migrate through the porous polyacrylamide gel matrix. nih.gov

For peptides and small proteins, Tricine-SDS-PAGE systems offer enhanced resolution compared to standard Tris-glycine gels. thermofisher.com The Tricine system is particularly effective for resolving molecules in the 2-20 kDa range. thermofisher.com However, the resolution of very small peptides can be hindered by the accumulation of free dodecylsulfate micelles, which can cause fuzzy bands. thermofisher.com

Peptide mapping, a technique to identify proteins or characterize their structure, can be performed using gel electrophoresis. springernature.com This involves enzymatic or chemical cleavage of the protein, followed by separation of the resulting peptide fragments by SDS-PAGE. springernature.comnih.gov The resulting pattern of bands provides a "fingerprint" of the protein.

Table 2: Comparison of Gel Electrophoresis Systems for Peptide Analysis

Gel SystemAdvantagesDisadvantages
Tris-Glycine SDS-PAGE Standard, widely available.Poor resolution of peptides and small proteins (<10 kDa). thermofisher.com
Tricine-SDS-PAGE Excellent resolution of low molecular weight proteins and peptides (2-20 kDa). thermofisher.com Ideal for subsequent protein sequencing. thermofisher.comMust be used with denatured or reduced proteins only. thermofisher.com

Validation Parameters for Analytical Methods

The validation of analytical methods is crucial to ensure that they are suitable for their intended purpose, providing reliable, accurate, and reproducible data. For peptide therapeutics and related substances, regulatory bodies like the ICH provide guidelines for method validation. formulationbio.comnih.gov The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. formulationbio.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For tripeptide derivatives, linearity has been demonstrated in ranges such as 0.015-3.0 mmol/l. nih.gov

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration and comparing the measured value to the certified value. ijsra.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements and is considered at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

Reproducibility: Precision between different laboratories.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For some peptide analyses using CE, LODs can be in the range of 0.005-0.1 mmol/l. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. formulationbio.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature), providing an indication of its reliability during normal usage. ijsra.net

Table 3: Summary of Analytical Method Validation Parameters

ParameterDescription
Specificity Ability to measure the analyte accurately in the presence of other components. formulationbio.com
Linearity Proportionality of the measured value to the concentration of the analyte. nih.gov
Range The concentration interval where the method is precise, accurate, and linear.
Accuracy Closeness of results to the true value. ijsra.net
Precision Agreement among a series of measurements.
Limit of Detection (LOD) The lowest concentration that can be detected. nih.gov
Limit of Quantification (LOQ) The lowest concentration that can be accurately measured. formulationbio.com
Robustness The ability of the method to resist changes in results when small variations in method parameters are introduced. ijsra.net

Degradation Pathways and Stability Studies of L Seryl L Seryl L Lysine

Chemical Stability under Varying Environmental Conditions (pH, Temperature, Oxidation)

The chemical integrity of L-Seryl-L-seryl-L-lysine is influenced by environmental factors that can promote the breakdown of its covalent structure. Peptides are susceptible to various degradation pathways, including hydrolysis, which is significantly affected by pH and temperature. encyclopedia.pub Oxidation is another chemical process that can modify amino acid residues, although its impact varies depending on the specific side chains present. royalsocietypublishing.org

The stability of L-Seryl-L-seryl-L-lysine under different environmental stressors can be summarized as follows:

ConditionEffect on L-Seryl-L-seryl-L-lysinePrimary Degradation Pathway
Acidic pH (pH 1-3) Increased rate of peptide bond hydrolysis.Acid-catalyzed hydrolysis of amide bonds. encyclopedia.pub
Neutral pH (pH ~7) Generally stable; slow hydrolysis. Potential for intramolecular catalysis."Backbiting" or intramolecular aminolysis may occur, though scission (direct hydrolysis) is also possible. rsc.org
Alkaline pH (pH > 8) Increased rate of peptide bond hydrolysis.Base-catalyzed hydrolysis of amide bonds; potential for racemization.
Elevated Temperature Accelerates all hydrolytic degradation pathways. researchgate.netThermal degradation primarily proceeds via hydrolytic cleavage of peptide bonds. researchgate.netnih.gov
Oxidative Stress Relatively stable; Serine and Lysine (B10760008) are not primary targets for oxidation compared to Met, Cys, Trp, or His. royalsocietypublishing.orgsigmaaldrich.comMinor oxidation of the lysine side chain to form aminoadipic semialdehyde is possible under strong oxidative conditions. researchgate.net

Hydrolysis is a primary chemical degradation pathway for peptides, involving the cleavage of the peptide (amide) bond through the addition of a water molecule. encyclopedia.pub This process can be catalyzed by acids or bases and is highly dependent on pH. rsc.org

Acid-Catalyzed Hydrolysis : Under acidic conditions (pH 1-3), the carbonyl oxygen of the peptide bond is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This mechanism is generally non-specific, leading to the cleavage of peptide bonds throughout the chain. encyclopedia.pubkhanacademy.org

Base-Catalyzed Hydrolysis : In alkaline solutions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the peptide bond. This leads to the formation of a tetrahedral intermediate that subsequently collapses, cleaving the amide bond.

Intramolecular Catalysis : The sequence of L-Seryl-L-seryl-L-lysine contains serine residues, whose side-chain hydroxyl groups can potentially act as internal nucleophiles. At neutral to slightly acidic pH (e.g., pH 5-6), the hydroxyl group of a serine residue can attack the adjacent amide bond, facilitating its hydrolysis. encyclopedia.pub This intramolecular assistance can accelerate cleavage at the N-terminal side of serine residues. Another non-enzymatic cleavage mechanism involves "backbiting," where the N-terminal amine of a peptide engages in an intramolecular aminolysis, which is most dominant at neutral pH. rsc.org

The specific sequence of amino acids significantly impacts a peptide's stability. royalsocietypublishing.orgamericanpeptidesociety.org The L-Seryl-L-seryl-L-lysine sequence possesses distinct characteristics that influence its degradation profile.

Hydrophilicity and Charge : The peptide is highly hydrophilic due to the two polar serine residues and the positively charged basic lysine residue at physiological pH. This high polarity generally enhances solubility in aqueous solutions. The presence of charged residues like lysine can influence the rates of acid- or base-catalyzed hydrolysis by affecting the local concentration of protons or hydroxide ions. sigmaaldrich.com

Susceptibility to Cleavage : While most peptide bonds are relatively stable, sequences containing certain amino acids are more labile. For instance, the peptide bond adjacent to a serine residue can be more susceptible to hydrolysis due to the catalytic participation of its side-chain hydroxyl group. encyclopedia.pub

Enzymatic Recognition Sites : The C-terminal lysine residue is a primary recognition site for specific proteases. Peptides containing arginine or lysine are often more susceptible to rapid enzymatic degradation by trypsin-like enzymes. americanpeptidesociety.org This feature is more relevant to its enzymatic stability than its intrinsic chemical stability.

Enzymatic Degradation and Proteolytic Susceptibility

Enzymatic degradation by proteases is a major pathway for peptide catabolism in biological systems. nih.gov These enzymes catalyze the hydrolysis of peptide bonds with high efficiency and specificity. The susceptibility of L-Seryl-L-seryl-L-lysine to proteolysis is largely determined by its amino acid sequence.

The degradation of L-Seryl-L-seryl-L-lysine likely involves a variety of peptidases. Given its sequence, specific classes of enzymes can be implicated in its breakdown.

Trypsin-like Serine Proteases : These enzymes, such as trypsin and Lys-C, exhibit a strong preference for cleaving peptide bonds on the C-terminal side of basic amino acid residues like lysine and arginine. dntb.gov.ua The C-terminal lysine in L-Seryl-L-seryl-L-lysine makes it a potential substrate for these enzymes.

Aminopeptidases : These enzymes sequentially remove amino acids from the N-terminus of peptides. L-Seryl-L-seryl-L-lysine could be degraded by the stepwise removal of the two serine residues.

Carboxypeptidases : This class of enzymes removes amino acids from the C-terminus. A carboxypeptidase could cleave the terminal lysine, followed by the subsequent serine.

Dipeptidyl Peptidases : These enzymes cleave dipeptide units from the N- or C-terminus.

The following table outlines potential enzymatic cleavage sites:

Enzyme ClassSpecificityPotential Cleavage Site in Ser-Ser-Lys
Trypsin-like Proteases (e.g., Lys-C) C-terminal to LysineL-Seryl-L-seryl-Lys
Aminopeptidases N-terminal residueSer -Ser-Lys
Carboxypeptidases C-terminal residueSer-Ser-Lys

Proteolytic cleavage is an enzymatic hydrolysis of the peptide bond. nih.gov For example, a trypsin-like serine protease would bind the lysine side chain in a specific pocket, positioning the Ser-Lys peptide bond at the active site for nucleophilic attack and subsequent cleavage.

The complete catabolism of L-Seryl-L-seryl-L-lysine would ultimately yield its constituent amino acids and their subsequent metabolic products.

Initial Cleavage : Proteases would cleave the tripeptide into smaller fragments, such as L-Serine, L-Lysine, and the dipeptides L-Seryl-L-seryl or L-Seryl-L-lysine.

Amino Acid Catabolism : The resulting free amino acids are then catabolized through their respective metabolic pathways.

L-Lysine Degradation : In mammals, lysine is primarily degraded via the saccharopine pathway, which is confined to the mitochondria. nih.govnih.gov Key enzymes in this pathway include lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH), which convert lysine into α-aminoadipate semialdehyde. scielo.brfrontiersin.org Alternative pathways exist in bacteria, which can involve intermediates like glutarate and L-2-hydroxyglutarate. nih.govnih.gov

L-Serine Degradation : Serine can be converted to pyruvate (B1213749) by the enzyme serine dehydratase, which can then enter the central carbon metabolism.

Final metabolites would include products from these pathways, such as glutamate, acetyl-CoA, and pyruvate. nih.gov

The kinetics of enzymatic degradation describe the rate at which an enzyme can process its substrate. This is typically characterized by the Michaelis-Menten parameters: the Michaelis constant (Kₘ), which reflects the substrate concentration at half the maximum reaction velocity, and the maximum velocity (Vₘₐₓ).

Below is a hypothetical data table for the degradation of L-Seryl-L-seryl-L-lysine by a generic peptidase.

ParameterHypothetical ValueUnitDescription
Kₘ (Michaelis Constant) 150µMSubstrate concentration at which the reaction rate is half of Vₘₐₓ. A lower Kₘ indicates higher affinity.
Vₘₐₓ (Maximum Velocity) 25µM/minThe maximum rate of the reaction when the enzyme is saturated with the substrate.
k꜀ₐₜ (Turnover Number) 5s⁻¹The number of substrate molecules converted to product per enzyme molecule per second.
k꜀ₐₜ/Kₘ (Catalytic Efficiency) 3.3 x 10⁴M⁻¹s⁻¹Represents the overall efficiency of the enzyme in catalyzing the reaction.

These kinetic parameters are crucial for understanding the metabolic fate and residence time of the peptide in a biological system.

Strategies for Enhancing Peptide Stability in Research Applications

To counteract degradation, various strategies have been developed to improve the stability of peptides for research purposes. These can be broadly categorized into structural modifications of the peptide itself and formulation approaches that protect the peptide from the surrounding environment.

Altering the primary structure of L-Seryl-L-seryl-L-lysine can significantly enhance its resistance to degradation. researchgate.net Common strategies include terminal modifications, amino acid substitution, and cyclization. alliedacademies.orgijpsjournal.com

Terminal Modifications: The N-terminus and C-terminus of linear peptides are particularly vulnerable to exopeptidases. creative-peptides.com Capping these ends is a highly effective strategy. researchgate.net

N-terminal Acetylation: Adding an acetyl group to the N-terminal serine removes the positive charge and can mimic natural proteins, thereby increasing stability by preventing degradation. sigmaaldrich.comcreative-peptides.com

C-terminal Amidation: Converting the C-terminal carboxyl group of lysine to an amide neutralizes the negative charge. sigmaaldrich.com This modification prevents enzyme degradation and can mimic the structure of native peptides. sigmaaldrich.com

Amino Acid Substitution: Replacing the natural L-amino acids with non-natural counterparts can sterically hinder the approach of proteases.

D-Amino Acid Substitution: Replacing one or more of the L-amino acids with their D-enantiomers can provide significant resistance to proteolytic degradation, thereby increasing the peptide's half-life. nih.govamericanpeptidesociety.org

Incorporation of Non-natural Amino Acids: Using synthetic amino acids can alter the peptide's conformation and improve stability. nih.govmerckmillipore.comnih.gov For example, replacing a serine residue with an N-methylated version can protect the backbone from enzymatic cleavage. bachem.com

Cyclization: Converting the linear peptide into a cyclic structure is a powerful method to enhance stability. nih.gov Cyclization reduces the conformational flexibility of the peptide, making it a poorer substrate for proteases. alliedacademies.orgijpsjournal.comresearchgate.net This can be achieved by forming a covalent bond between the N- and C-termini or between amino acid side chains. ijpsjournal.comamericanpeptidesociety.org

Table 1: Illustrative Comparison of Half-Lives for Modified L-Seryl-L-seryl-L-lysine Analogs in Human Plasma

Modification of L-Seryl-L-seryl-L-lysinePredicted Mechanism of Enhanced StabilityIllustrative Half-Life (t½) in Human Plasma (hours)
UnmodifiedSusceptible to exopeptidases and endopeptidases< 0.5
N-terminal Acetylation & C-terminal AmidationBlocks exopeptidase activity at both termini. researchgate.netcreative-peptides.com2 - 4
Substitution with D-Serine at position 2Introduces a non-natural stereochemistry, hindering protease recognition. nih.gov6 - 8
Head-to-Tail CyclizationReduces conformational flexibility and protects termini from exopeptidases. alliedacademies.orgnih.gov> 24

This table presents hypothetical data to illustrate the potential impact of various structural modifications on peptide stability. Actual half-lives would need to be determined experimentally.

In addition to structural changes, the way a peptide is formulated for storage and use can dramatically impact its stability. nih.gov Key formulation strategies aim to control the peptide's immediate chemical environment. nih.govubaya.ac.idnih.gov

Lyophilization (Freeze-Drying): This is one of the most effective methods for long-term storage. nbinno.com By removing water, lyophilization significantly inhibits water-mediated degradation pathways like hydrolysis. peptidesystems.comuk-peptides.comdrug-dev.com The resulting dry powder is far more stable than a peptide in solution and can be stored for extended periods, often for years at -20°C or -80°C. peptidesystems.combiomedgrid.comsigmaaldrich.com For use, the peptide is reconstituted in a suitable buffer. nbinno.com

pH and Buffer Selection: The pH of a peptide solution is a critical factor. alliedacademies.org For L-Seryl-L-seryl-L-lysine, maintaining an optimal pH through the use of appropriate buffer systems can minimize hydrolysis and other pH-dependent degradation reactions. nih.govmdpi.com Commonly used buffers in peptide formulations include acetate, citrate, and phosphate (B84403). royalsocietypublishing.orgnih.gov The ideal pH must be determined empirically but is often in the slightly acidic range (pH 4-6) to minimize degradation pathways like deamidation and oxidation. nih.gov

Use of Excipients: Various additives can be included in the formulation to protect the peptide. nih.gov

Cryoprotectants/Lyoprotectants: Sugars like mannitol (B672) or trehalose (B1683222) are often added before lyophilization. peptidesystems.compolarispeptides.com They form a glassy matrix that protects the peptide from stress during the freezing and drying process and helps maintain its conformational integrity. polarispeptides.com

Antioxidants: If oxidation is a concern, antioxidants can be included in the formulation to protect susceptible residues. nih.gov

Surfactants: Non-ionic surfactants can help prevent aggregation, which is a form of physical instability where peptide molecules clump together, leading to loss of activity. alliedacademies.orgresearchgate.net

Encapsulation: For specialized research applications, encapsulating the peptide in a protective matrix like a liposome (B1194612) or a polymer can shield it from degradative environmental factors. alliedacademies.org This can also be used to control the release of the peptide in cell culture experiments.

Table 2: Example of Formulation Conditions for L-Seryl-L-seryl-L-lysine in Aqueous Solution

Formulation ComponentPurposeTypical Concentration/Condition
L-Seryl-L-seryl-L-lysineActive peptide1 mg/mL
Citrate BufferMaintain optimal pH, minimize hydrolysis. royalsocietypublishing.orgnih.gov20 mM, pH 5.0
MannitolStabilizer, cryoprotectant for lyophilized form. peptidesystems.compolarispeptides.com5% (w/v)
Polysorbate 20Surfactant to prevent surface adsorption and aggregation. nih.gov0.01% (v/v)
Storage ConditionMinimize chemical degradation.Lyophilized at -20°C or frozen solution at -80°C. peptidesystems.com

This table provides an example of a potential formulation. The optimal formulation for any specific application must be determined through systematic stability studies.

By employing a combination of these structural and formulation strategies, the stability of L-Seryl-L-seryl-L-lysine can be significantly enhanced, ensuring more reliable and reproducible results in research applications.

Based on comprehensive searches for published research, it has been determined that there is a significant lack of specific computational studies focused solely on the chemical compound "L-Seryl-L-seryl-L-lysine" that align with the detailed outline provided in the user's request. While general information on computational methods for peptides containing serine and lysine is available, specific research findings for the tripeptide "L-Seryl-L-seryl-L-lysine" in the areas of molecular dynamics simulations, conformational sampling, solvent effects, peptide-protein and peptide-membrane interactions, folding pathways, molecular docking, and quantum mechanics are not present in the available scientific literature.

One related finding mentions a "Ser-(cis)Ser-Lys catalytic triad" within peptide amidases, which has been a subject of QM/MM studies. mdpi.com However, this refers to amino acid residues as part of a larger enzyme's active site and not the isolated tripeptide "L-Seryl-L-seryl-L-lysine."

The requested article requires "thorough, informative, and scientifically accurate content" and "detailed research findings" for each specified subsection. Due to the absence of such dedicated research on "L-Seryl-L-seryl-L-lysine," it is not possible to generate an article that is both scientifically accurate and strictly adheres to the provided outline without resorting to speculation or fabricating information.

Therefore, the requested article cannot be generated at this time. It is recommended to either broaden the scope to include computational studies on similar short peptides containing serine and lysine or to select a different peptide that has been more extensively studied in the scientific literature using the computational methods of interest.

Computational Approaches in L Seryl L Seryl L Lysine Research

In Silico Design of L-Seryl-L-seryl-L-lysine Analogs and Mimetics

The computational design of analogs and mimetics of L-Seryl-L-seryl-L-lysine is a key strategy to enhance its stability, binding affinity, and specificity, or to create non-peptide molecules that mimic its function. This process relies heavily on computational modeling to predict how structural modifications will affect the molecule's biological activity. nih.gov

A primary approach in this field is the use of Quantitative Structure-Activity Relationship (QSAR) models. acs.org QSAR studies establish a mathematical correlation between the structural properties of a series of compounds and their biological activities. acs.orgacs.org For a peptide like L-Seryl-L-seryl-L-lysine, structural characteristics are captured by numerical descriptors representing the physicochemical properties of its amino acids (e.g., hydrophobicity, size, charge). acs.orgfrontiersin.org By training a model on a dataset of similar peptides with known activities, researchers can predict the efficacy of novel, computationally designed analogs without initial synthesis and testing. nih.gov This allows for the virtual screening of large libraries of potential analogs to identify candidates with the highest probability of success. acs.org

The design process for analogs often involves systematic modifications to the parent peptide backbone or side chains. For L-Seryl-L-seryl-L-lysine, this could include substituting amino acids, modifying side chains (e.g., phosphorylation of serine), or altering the peptide backbone to improve resistance to enzymatic degradation. Peptidomimetics, which are non-peptide molecules designed to mimic the 3D structure and functional groups of the original peptide, can also be developed to overcome limitations such as poor bioavailability. nih.govlipotrue.com Computational tools are essential for modeling these complex modifications and assessing their likely impact on interaction with a biological target. mdpi.com

Table 1: Potential In Silico Modifications for L-Seryl-L-seryl-L-lysine Analog Design
Modification TypePositionExample ModificationRationale / Desired Outcome
Side Chain ModificationSerine (Position 1 or 2)Phosphorylation (O-phospho-L-serine)Mimic post-translational modifications, potentially altering binding specificity and signaling pathway activation.
Side Chain ModificationLysine (B10760008) (Position 3)Acetylation (N-epsilon-acetyl-L-lysine)Neutralize positive charge, potentially altering electrostatic interactions with a binding partner.
Amino Acid SubstitutionSerine (Position 1 or 2)Replace with ThreonineIntroduce a methyl group to add steric bulk and hydrophobicity, potentially enhancing binding affinity.
Amino Acid SubstitutionLysine (Position 3)Replace with ArginineMaintain a positive charge but alter the geometry and hydrogen bonding capacity of the side chain.
Backbone ModificationPeptide BondsN-methylationIncrease resistance to protease degradation and potentially constrain peptide conformation.
Stereochemical ModificationAny PositionReplace L-amino acid with D-amino acidEnhance stability against enzymatic degradation by proteases, which typically recognize L-amino acids. nih.gov

Bioinformatics and Proteomics for Identifying Binding Partners and Biological Pathways

Identifying the molecular targets and biological pathways influenced by L-Seryl-L-seryl-L-lysine is crucial for understanding its function. Bioinformatics and proteomics provide the essential tools and databases for this discovery process.

Bioinformatics approaches, particularly molecular docking, are used to predict the binding orientation of the peptide to a protein target. mdpi.com These methods can be broadly categorized as blind or local docking. Blind docking, implemented by tools like PEP-SiteFinder, scans the entire surface of a protein to identify potential binding sites without prior knowledge of the interaction region. nih.govuniv-paris-diderot.fr This is particularly useful in the initial stages of research when the target protein is unknown. nih.gov Conversely, if a potential binding pocket has been identified, local docking algorithms can provide a more detailed and accurate prediction of the binding mode. mdpi.com

Proteomics databases are invaluable resources for identifying potential protein interactors. bigomics.ch Repositories such as the PRIDE (PRoteomics IDEntifications) database, PeptideAtlas, and ProteomicsDB contain vast amounts of mass spectrometry data from numerous biological experiments. bigomics.chnih.govproteomicsdb.org Researchers can search these databases for instances where L-Seryl-L-seryl-L-lysine or similar peptide motifs are identified as part of a larger protein, which may suggest a role as a functional motif. Furthermore, specialized databases like PepBind focus specifically on curating experimentally determined structures of protein-peptide complexes. oup.comnih.gov By searching for proteins that bind to peptides with similar sequences or properties (e.g., hydrophilic, positively charged), researchers can generate a list of candidate binding partners for L-Seryl-L-seryl-L-lysine for subsequent experimental validation. nih.gov

Once potential binding partners are identified, pathway analysis tools can be used to understand the broader biological context. By mapping the identified proteins to known signaling or metabolic pathways, researchers can form hypotheses about the downstream effects of the L-Seryl-L-seryl-L-lysine interaction.

Table 2: Representative Bioinformatics and Proteomics Resources for L-Seryl-L-seryl-L-lysine Research
Resource TypeTool / Database NamePrimary Application for L-Seryl-L-seryl-L-lysine
Molecular Docking ServerPEP-SiteFinderPredicts potential binding sites on a protein surface for the tripeptide without prior knowledge of the interaction site (blind docking). univ-paris-diderot.fr
Molecular Docking ServerpepATTRACTPerforms blind docking runs to identify the interaction mode of the peptide on a known protein 3D structure. mdpi.com
Protein-Peptide Interaction DatabasePepBindSearch for known protein structures that bind to peptides with sequences or physicochemical properties similar to L-Seryl-L-seryl-L-lysine. oup.com
General Proteomics RepositoryPRIDE (PRoteomics IDEntifications database)Mine large-scale mass spectrometry datasets to identify proteins or experimental conditions where this tripeptide motif might be relevant. nih.gov
Proteomics ResourcePeptideAtlasMap the peptide sequence to genomes to see if it corresponds to known protein regions across different organisms. nih.gov
Multi-omics DatabaseProteomicsDBExplore protein expression patterns and co-expression networks of potential binding partners across various tissues and conditions. proteomicsdb.org

Emerging Research Directions and Potential Academic Applications

L-Seryl-L-seryl-L-lysine as a Probe for Biochemical Pathways

The specific sequence of L-Seryl-L-seryl-L-lysine makes it a candidate for use as a molecular probe to investigate various biochemical pathways. The serine residues can be phosphorylated by kinases, making the peptide a potential tool for studying signaling cascades involving these enzymes. nih.gov The terminal lysine (B10760008) provides a site for other modifications and interactions. wikipedia.org

Researchers can utilize isotopically labeled versions of this tripeptide to trace its uptake and metabolism within cells, offering insights into peptide transport mechanisms and degradation pathways. For example, studies on other tripeptides have shown they can be used to increase intracellular concentrations of their constituent amino acids, suggesting Ser-Ser-Lys could be used to study the effects of elevated intracellular L-serine. nih.gov

Table 1: Potential Applications as a Biochemical Probe

Application Area Rationale Potential Insights
Kinase Activity Assays The two serine residues are potential phosphorylation sites. Identification of specific kinases that target Ser-Ser motifs; screening for kinase inhibitors.
Peptide Uptake and Transport The tripeptide structure can be tracked using isotopic labeling. Elucidation of mechanisms governing small peptide transport across cell membranes.
Cellular Metabolism Studies Serves as a source of L-serine and L-lysine upon hydrolysis. Understanding the metabolic fate of these amino acids and their impact on pathways like one-carbon metabolism. nih.govnih.gov
Protein Binding Interactions The lysine residue's positively charged side chain can interact with negatively charged domains on proteins. wikipedia.org Mapping peptide-protein interaction sites and understanding their functional consequences.

Development of Advanced Peptide-Based Research Tools

Beyond its role as a probe, L-Seryl-L-seryl-L-lysine can serve as a scaffold for developing more complex research tools. The lysine residue's side chain is a common target for bioconjugation, allowing for the attachment of fluorescent dyes, biotin, or other reporter molecules. nih.gov This enables the creation of customized reagents for various bioassays.

Synthetic peptides are increasingly utilized as antigens to generate specific antibodies. L-Seryl-L-seryl-L-lysine could be used in this context to produce antibodies that recognize this specific tripeptide sequence, which may be part of a larger protein's epitope. Furthermore, its structure can be incorporated into synthetic peptide libraries for screening and identifying ligands for receptors or enzymes.

Engineering of L-Seryl-L-seryl-L-lysine for Enhanced Specificity and Potency

The native structure of L-Seryl-L-seryl-L-lysine can be systematically modified to enhance its biological properties. The development of derivatives of other tripeptides, such as Gly-His-Lys, has shown that structural modifications can significantly improve activity and stability. nih.govresearchgate.net

Potential engineering strategies include:

Amino Acid Substitution: Replacing one of the serine residues with a similar but non-phosphorylatable amino acid like alanine (B10760859) could help delineate the importance of phosphorylation at specific sites.

Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can increase the peptide's resistance to degradation by exopeptidases, thereby prolonging its biological half-life.

Cyclization: Creating a cyclic version of the peptide could constrain its conformation, potentially leading to higher binding affinity and specificity for a particular biological target.

Table 2: Engineering Strategies and Expected Outcomes

Modification Strategy Example Desired Outcome
Side Chain Modification Attaching fatty acids to the lysine side chain. Increased membrane permeability and altered pharmacokinetic properties.
Peptide Backbone Alteration Introduction of non-natural amino acids. Enhanced resistance to proteolytic degradation.
D-Amino Acid Substitution Replacing an L-amino acid with its D-enantiomer. Increased stability against enzymatic cleavage.

Role in Understanding Peptide Homeostasis and Metabolism in Biological Systems

Small peptides play crucial roles in regulating various physiological processes, including energy homeostasis and metabolism. mdpi.com Studying the lifecycle of L-Seryl-L-seryl-L-lysine—from its potential generation from larger proteins to its degradation into constituent amino acids—can provide valuable information about the broader systems of peptide homeostasis.

The breakdown of this tripeptide releases L-serine and L-lysine. L-serine is a central molecule in cellular metabolism, contributing to the synthesis of other amino acids, nucleotides, and lipids. nih.gov L-lysine is an essential amino acid critical for protein synthesis and collagen formation. creative-proteomics.com Investigating how cells handle an influx of this specific peptide can shed light on the regulation of metabolic pathways linked to these amino acids.

Integration with "Omics" Technologies (e.g., Peptidomics, Metabolomics)

Modern systems biology relies heavily on "omics" technologies. L-Seryl-L-seryl-L-lysine can be integrated into these workflows.

Peptidomics: This field aims to identify and quantify endogenous peptides in biological samples. The presence and abundance of L-Seryl-L-seryl-L-lysine or similar peptides could serve as biomarkers for specific physiological or pathological states.

Metabolomics: By treating cells or organisms with L-Seryl-L-seryl-L-lysine and analyzing the subsequent changes in the metabolome, researchers can map its metabolic impact. This approach can reveal how the peptide influences central carbon metabolism, lipid synthesis, and other pathways. Tracking lysine through metabolomic profiling can serve as a marker for protein turnover and metabolic state. creative-proteomics.com

Exploring L-Seryl-L-seryl-L-lysine in Interdisciplinary Research (e.g., materials science, synthetic biology)

The applications of L-Seryl-L-seryl-L-lysine are not confined to biology and medicine. Its chemical properties make it a candidate for use in interdisciplinary fields.

Materials Science: Peptides can self-assemble into well-defined nanostructures. The amphipathic nature of L-Seryl-L-seryl-L-lysine, with its hydrophilic serine and lysine residues, could be exploited to create novel biomaterials, such as hydrogels or functionalized surfaces. For instance, peptides can be coupled to materials like poly-L-lysine to create surfaces with specific biological activities for cell culture applications.

Synthetic Biology: In synthetic biology, researchers design and construct new biological parts and systems. L-Seryl-L-seryl-L-lysine could be incorporated into engineered proteins to act as a specific cleavage site for a custom-designed protease or as a recognition motif for protein-protein interactions within an artificial signaling pathway. Efforts to improve the synthesis of amino acids like L-lysine in engineered microorganisms highlight the importance of understanding peptide components in biotechnological production. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.